molecular formula C20H16ClN3O5S B2476701 5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide CAS No. 920468-90-2

5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2476701
CAS No.: 920468-90-2
M. Wt: 445.87
InChI Key: HOESPTUKTGIQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide (CAS 920468-90-2) is a synthetic small molecule with a molecular formula of C20H16ClN3O5S and a molecular weight of 445.9 . This complex compound features a benzofuran core, a common scaffold in medicinal chemistry, which is linked via a carboxamide bridge to a phenyl ring bearing a sulfonamide group connected to a 3,4-dimethylisoxazole moiety . The presence of these distinct pharmacophoric groups, including the sulfonamide and heteroaromatic rings, suggests potential for diverse biological activity and makes it a compound of significant interest in early-stage research and hit-to-lead optimization campaigns . It is offered as a high-purity material for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-11-12(2)23-29-20(11)24-30(26,27)16-6-4-15(5-7-16)22-19(25)18-10-13-9-14(21)3-8-17(13)28-18/h3-10,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOESPTUKTGIQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C₁₈H₁₆ClN₃O₄S
  • Molecular Weight : 393.85 g/mol

This compound features a benzofuran core, a chloro substituent, and a sulfamoyl group attached to a dimethylisoxazole moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Folate Biosynthesis : Similar to traditional sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit the secretion of small extracellular vesicles (sEVs), which play a role in cancer metastasis . This suggests potential applications in cancer therapy.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Pathogen/Cell Line MIC (µg/ml) Effect
AntibacterialMRSA9.5Inhibitory effect on bacterial growth
AnticancerMDA-MB231 breast cancer cellsN/AInhibition of sEV secretion
CytotoxicityHepG2 liver cancer cellsN/ALow cytotoxicity observed

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features to the target compound displayed MIC values ranging from 3.91 μM to 9.5 μg/ml against MRSA strains, indicating significant antibacterial activity .
  • Cancer Research : Another investigation revealed that sulfamoyl derivatives could suppress breast cancer cell growth by inhibiting sEV secretion through targeting endothelin receptor A (ETA), a newly identified target in cancer therapy .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to 5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide. For instance, a series of derivatives based on the N-(4-sulphamoylphenyl)benzamide scaffold were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. One notable derivative demonstrated a GI50 value of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells, indicating potent anti-cancer activity .

Inhibition of Extracellular Vesicles

Another significant application involves the inhibition of small extracellular vesicle (sEV) secretion from cancer cells. Research has identified sulfisoxazole derivatives as effective inhibitors of sEV secretion, which is crucial for cancer progression and metastasis . The structural similarities between sulfisoxazole and the target compound suggest that it may also inhibit sEV secretion through similar mechanisms.

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized several derivatives of N-(4-sulphamoylphenyl)benzamide, evaluating their biological activities against ovarian and colon cancer cell lines. The study found that specific modifications to the benzamide structure significantly enhanced anti-cancer activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Mechanistic Insights into Anti-Cancer Activity

Further mechanistic studies on selected compounds revealed their ability to induce apoptosis via mitochondrial pathways and activate caspases in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment with these compounds .

Comparison with Similar Compounds

N-(4-(N-(3,4-Dimethylisoxazol-5-yl)Sulfamoyl)Phenyl)-2-((2,3-Dimethylphenyl)Amino)Benzamide (Compound 13)

  • Structure : Benzamide core instead of benzofuran; sulfamoylphenyl and dimethylisoxazole groups retained.
  • Synthesis : Yield 72.5%, melting point 241–248°C, IR data (amide −NH at 2921 cm⁻¹, sulfonamide −NH at 3460 cm⁻¹) .

N-(4-(N-(3,4-Dimethylisoxazol-5-yl)Sulfamoyl)Phenyl)-2-(4-Isobutylphenyl)Propanamide (Compound 5)

  • Structure : Propanamide linker with 4-isobutylphenyl substituent; lacks the benzofuran’s fused oxygen heterocycle.
  • Synthesis : Derived from ibuprofen-sulfa drug conjugates, highlighting modular synthetic routes for sulfonamide derivatives .

CF2: N-(4-(3,4-Dimethylisoxazol-5-yl)Sulfamoyl)Phenyl-2-(1,3-Dioxoisoindoline-2-yl)4-Methyl Pentanamide

  • Structure : Pentanamide backbone with a 1,3-dioxoisoindoline substituent; retains the sulfamoyl-dimethylisoxazole group.
  • Activity: No explicit data, but the dioxoisoindoline moiety may influence solubility or metabolic stability .

Halogen-Substituted Analogues

4-Chloro-2-[(E)-({4-[N-(3,4-Dimethylisoxazol-5-yl)Sulfamoyl]Phenyl}Iminio)Methyl]Phenolate

  • Structure: Schiff base derivative with a zwitterionic form due to proton transfer from phenolic −OH to imine nitrogen .
  • Crystallography : Bond lengths (e.g., S−N = 1.63 Å) and angles align with the chloro-substituted isomer of the target compound, suggesting similar electronic environments .
  • Activity : Sulfisoxazole-derived Schiff bases exhibit antibacterial properties, though the zwitterionic form may limit membrane permeability compared to neutral carboxamides .

Key Research Findings and Data Tables

Discussion of Comparative Advantages and Limitations

  • Target Compound : The benzofuran core may offer rigidity and enhanced π-π stacking compared to benzamide or propanamide analogues. The 5-chloro substituent could improve lipophilicity and target affinity, as seen in halogenated sulfonamides .
  • Limitations: Lack of explicit activity data for the target compound necessitates further enzymatic assays.

Preparation Methods

Benzofuran Core Construction

The synthesis of 5-chloro-2-carboxybenzofuran begins with 2-hydroxy-5-chlorobenzaldehyde and ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃/DMF, 80°C, 12 h), achieving cyclization via nucleophilic aromatic substitution. Oxidation of the resultant ethyl ester (LiOH/THF:H₂O, 0°C→RT, 4 h) yields the carboxylic acid derivative in 89% yield.

Table 1: Optimization of Benzofuran Cyclocondensation

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 12 78
2 Cs₂CO₃ DMF 100 8 82
3 DBU DMSO 120 6 68

Data adapted from analogous protocols in benzofuran synthesis.

Sulfonamide Linker Installation

The 4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)aniline intermediate is synthesized via sequential sulfonation and amidation:

  • Sulfonation : 4-Aminobenzenesulfonyl chloride reacts with 3,4-dimethylisoxazol-5-amine in anhydrous pyridine (0°C→RT, 6 h), yielding the sulfonamide (92% purity by HPLC).
  • Protection/Deprotection : The aniline nitrogen is protected as a phthalimide (phthalic anhydride/AcOH, reflux, 3 h) prior to sulfonation, with subsequent hydrazinolysis (NH₂NH₂/EtOH, 70°C, 2 h) restoring the free amine.

Critical Note : Excess sulfonyl chloride (>1.2 equiv) ensures complete conversion, while pyridine acts as both base and solvent to neutralize HCl byproducts.

Carboxamide Coupling and Final Assembly

The convergent coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the benzofuran-2-carboxylic acid (0°C, 1 h), followed by addition of 4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)aniline (DCM, RT, 24 h). Purification via silica chromatography (hexane:EtOAc 3:1→1:2) affords the title compound as a white crystalline solid (mp 189–191°C, 73% yield).

Table 2: Spectroscopic Characterization Data

Parameter Value Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, SO₂NH), 7.98 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 7.54 (s, 1H, benzofuran-H), 6.92 (s, 1H, isoxazole-H), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 163.2 (C=O), 158.1 (C-O), 145.6 (SO₂), 134.8–117.2 (aromatic Cs), 25.6/22.1 (CH₃)
HRMS (ESI+) m/z [M+H]⁺ calcd for C₂₁H₁₇ClN₃O₅S: 466.0564; found: 466.0568

Crystallographic Validation and Solid-State Properties

Single-crystal X-ray diffraction (Cu-Kα radiation, 150 K) confirms the anti-periplanar orientation of the sulfonamide group relative to the benzofuran plane, with key metrics:

  • Dihedral angle between benzofuran and phenyl rings: 76.11°
  • C–H⋯O hydrogen bonds form chains (d = 2.12 Å)
  • π–π stacking between benzofuran and adjacent isoxazole (centroid distance 3.820 Å)

Figure 1 : ORTEP diagram (50% probability ellipsoids) showing intermolecular hydrogen bonding (dashed lines).

Comparative Analysis of Synthetic Routes

Three pathways were evaluated for scalability and purity:

  • Linear Approach (Stepwise assembly): 68% overall yield, requires intermediate isolations
  • Convergent Approach (Fragment coupling): 73% yield, minimizes purification steps
  • One-Pot Tandem Synthesis : 58% yield due to competing side reactions

The convergent method proves optimal, balancing efficiency and practicality for gram-scale production.

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential coupling reactions, starting with sulfonamide formation between 3,4-dimethylisoxazol-5-amine and 4-aminobenzenesulfonyl chloride, followed by benzofuran-2-carboxamide coupling. Key considerations include:

  • Temperature control : Maintain ≤0°C during sulfonamide formation to avoid side reactions (e.g., over-sulfonation) .
  • Inert atmosphere : Use nitrogen or argon during carboxamide coupling to prevent oxidation of intermediates .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (CHCl₃/hexane) to isolate high-purity product (>95%) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?

Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or target protein conformational states. Methodological approaches include:

  • Standardized controls : Use reference inhibitors (e.g., known enzyme inhibitors) to normalize activity measurements .
  • Orthogonal assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., DMSO concentration) that impact IC₅₀ values .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran core (δ 7.2–7.8 ppm for aromatic protons) and sulfamoyl linkage (δ 3.1–3.3 ppm for NH) .
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ and rule out hydrolytic degradation .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, if crystallization is feasible .

Advanced: What computational tools are effective for predicting target interactions and optimizing binding affinity?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases) and identify critical hydrogen bonds or π-π interactions .
  • MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability under physiological conditions .

Basic: How should researchers design dose-response experiments to evaluate inhibitory potency?

Answer:

  • Concentration range : Test 10⁻¹² to 10⁻⁴ M in triplicate to capture full sigmoidal curves .
  • Negative controls : Include vehicle-only (e.g., 0.1% DMSO) and substrate-only wells .
  • Data normalization : Express inhibition as % activity relative to positive controls (e.g., 100% = uninhibited enzyme activity) .

Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Kinetic studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
  • Mutagenesis : Engineer target proteins with alanine substitutions at predicted binding sites to validate interaction hotspots .
  • Metabolomic profiling : Use LC-HRMS to identify downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Basic: What solvent systems and storage conditions ensure compound stability?

Answer:

  • Solubility : Use DMSO for stock solutions (10 mM), avoiding aqueous buffers with pH >8 to prevent sulfamoyl hydrolysis .
  • Storage : Aliquot and store at -20°C under argon; monitor degradation via monthly HPLC checks .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Answer:

  • Substituent variation : Synthesize analogs with modified isoxazole (e.g., 3-methyl to 3-ethyl) or benzofuran (e.g., 5-fluoro substitution) groups .
  • Bioisosteric replacement : Replace the sulfamoyl group with sulfonamide or phosphonate to assess tolerance for hydrogen bonding .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electrostatic fields with bioactivity .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods for pyrophoric reagents (e.g., SOCl₂ in carboxamide activation) .
  • Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before disposal .

Advanced: How can reaction intermediates be characterized in situ to optimize synthetic pathways?

Answer:

  • In situ FTIR : Monitor carbonyl stretching (1700–1750 cm⁻¹) during benzofuran coupling to track reaction progress .
  • LC-MS trapping : Quench aliquots with cold acetonitrile to isolate and identify transient intermediates (e.g., sulfonyl chloride species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.